

Spectroscopic data (NMR, IR) for 4-Trimethylsilylphenylboronic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *4-Trimethylsilylphenylboronic acid*

Cat. No.: B095774

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Characterization of **4-Trimethylsilylphenylboronic Acid**

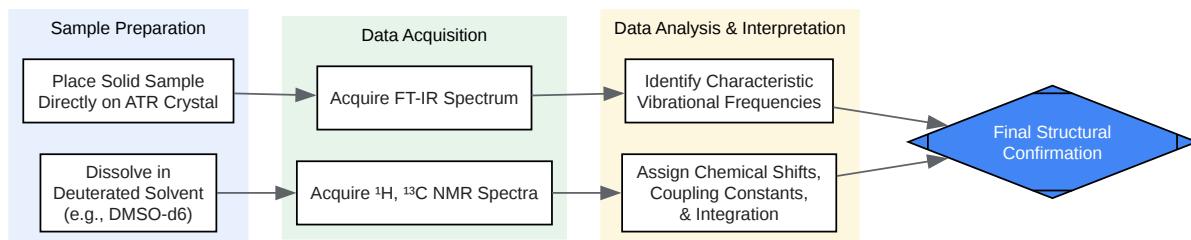
For Researchers, Scientists, and Drug Development Professionals

As a cornerstone reagent in modern synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, the unambiguous identification and purity assessment of **4-Trimethylsilylphenylboronic acid** (CAS No. 17865-11-1) is paramount. This guide provides a detailed analysis of its nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data, grounded in first principles and field-proven insights. We will explore not just the data itself, but the causality behind the spectral features, ensuring a comprehensive understanding for its application in rigorous research and development environments.

Molecular Structure and Physicochemical Properties

4-Trimethylsilylphenylboronic acid is a bifunctional organic compound featuring a parasubstituted benzene ring. The key functional groups are the trimethylsilyl (-Si(CH₃)₃) group, a versatile protecting group and synthetic handle, and the boronic acid (-B(OH)₂) group, the reactive moiety for cross-coupling.

Caption: Molecular structure of **4-Trimethylsilylphenylboronic acid**.


Table 1: Physicochemical Properties

Property	Value	Source(s)
CAS Number	17865-11-1	[1] [2]
Molecular Formula	C ₉ H ₁₅ BO ₂ Si	[1] [2] [3]
Molecular Weight	194.11 g/mol	[1] [2]
Appearance	White to off-white solid	[2]

| Melting Point | 173-178 °C |[\[2\]](#) |

The Spectroscopic Verification Workflow

The structural confirmation of a synthetic reagent is a self-validating process. Each analytical technique provides orthogonal information, which, when combined, builds a high-confidence profile of the molecule. The workflow below illustrates the logical progression from sample preparation to final structural elucidation.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

Experimental Protocols

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Accurately weigh approximately 10-20 mg of **4-Trimethylsilylphenylboronic acid** and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
- Solvent Choice Causality: DMSO-d₆ is often preferred for boronic acids as it readily dissolves the polar compound and its residual water peak does not obscure the aromatic region. The acidic B(OH)₂ protons are also clearly observable.
- Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer.
 - ¹H NMR: Obtain a spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
 - ¹³C NMR: Obtain a proton-decoupled spectrum. A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
- Referencing: Calibrate the chemical shifts to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy

- Technique Selection: Attenuated Total Reflectance (ATR) is the preferred method for solid samples. It requires minimal sample preparation, is non-destructive, and provides high-quality, reproducible spectra.
- Sample Preparation: Place a small amount (a few milligrams) of the solid powder directly onto the ATR crystal (typically diamond or germanium).
- Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
- Background Correction: A background spectrum of the clean, empty ATR crystal must be recorded immediately prior to the sample analysis and automatically subtracted by the instrument software.

Spectroscopic Data and Interpretation

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a quantitative map of the different proton environments in the molecule.

Table 2: Expected ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale & Expert Insights
~8.01	s (broad)	2H	$\text{B}(\text{OH})_2$	<p>The acidic protons of the boronic acid group. Their chemical shift is concentration-dependent, and they readily exchange with D_2O. The broadness is due to exchange and quadrupolar coupling with the boron nucleus.</p>
~7.75	d, $J \approx 8.0$ Hz	2H	Ar-H (ortho to - $\text{B}(\text{OH})_2$)	<p>These protons are deshielded by the electron-withdrawing boronic acid group. They appear as a doublet due to coupling with the adjacent protons (ortho to - $\text{Si}(\text{CH}_3)_3$).</p>

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale & Expert Insights
~7.58	d, $J \approx 8.0$ Hz	2H	Ar-H (ortho to - $\text{Si}(\text{CH}_3)_3$)	These protons are slightly shielded relative to their coupling partners due to the weakly electron-donating nature of the silyl group.

| ~0.25 | s | 9H | $\text{Si}(\text{CH}_3)_3$ | The nine protons of the three methyl groups are magnetically equivalent, resulting in a single, sharp, and strong signal. Its upfield position is highly characteristic of a trimethylsilyl group due to the electropositive nature of silicon. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Due to the symmetry of the para-substituted ring, only four aromatic carbon signals are expected.

Table 3: Expected ¹³C NMR Data (101 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Assignment	Rationale & Expert Insights
~142.9	Ar-C-Si	The ipso-carbon attached to the silicon atom.
~134.5	Ar-CH (ortho to -B(OH) ₂)	Aromatic methine carbon.
~128.0	Ar-CH (ortho to -Si(CH ₃) ₃)	Aromatic methine carbon.
Not Observed or Broad	Ar-C-B	The ipso-carbon attached to the boron atom. This signal is often significantly broadened (due to quadrupolar relaxation from the ¹¹ B and ¹⁰ B nuclei) to the point of being indistinguishable from the baseline. This is a key validation point.

| -1.1 | Si(CH₃)₃ | The methyl carbons of the TMS group, appearing characteristically at a very high field (upfield of TMS reference). |

FT-IR Spectroscopy

The FT-IR spectrum is used to identify the key functional groups based on their characteristic molecular vibrations.[\[4\]](#)

Table 4: Expected FT-IR Absorption Bands (ATR) | Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment | | :--- | :--- | :--- | :--- | | 3400 - 3200 | Strong, very broad | O-H stretch | B-O-H (hydrogen-bonded) | A hallmark of boronic acids, often existing as hydrogen-bonded dimers in the solid state.[\[5\]](#) | | ~2955, 2898 | Medium-Sharp | C-H stretch (asymmetric & symmetric) | -Si(CH₃)₃ | Characteristic aliphatic C-H stretches.[\[4\]](#) | | ~1605, 1500 | Medium | C=C stretch | Aromatic Ring | Vibrations of the phenyl ring backbone. | | ~1350 | Strong | B-O stretch | B-O | A strong, diagnostically important band for boronic acids.[\[6\]](#) | | ~1250 | Strong | Si-C symmetric deformation (umbrella) | Si-CH₃ | A very strong and sharp absorption characteristic of the trimethylsilyl group. | | ~1110 | Strong | Si-Ph stretch | Si-C (Aromatic) | Stretching vibration of the silicon-phenyl bond. | | ~835 | Strong | C-H out-of-plane

bend | 1,4-disubstituted Aromatic | This strong band is highly indicative of the para-substitution pattern on the benzene ring. |

Conclusion

The structural identity and integrity of **4-Trimethylsilylphenylboronic acid** can be confidently established through a synergistic application of NMR and FT-IR spectroscopy. The key identifying features are:

- ^1H NMR: A sharp 9H singlet around 0.25 ppm (TMS group) and a distinct AA'BB' pattern in the aromatic region.
- ^{13}C NMR: A characteristic upfield signal near -1.1 ppm for the TMS carbons and the expected four signals for the aromatic ring, with the C-B signal often being unobservable.
- FT-IR: A very broad O-H stretch centered around 3300 cm^{-1} , coupled with strong, sharp bands for the B-O ($\sim 1350\text{ cm}^{-1}$) and Si-C ($\sim 1250\text{ cm}^{-1}$) vibrations.

This comprehensive spectroscopic profile serves as a reliable reference for researchers, ensuring the quality and identity of this critical reagent in synthetic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(Trimethylsilyl)phenylboronic Acid (contains varying amounts of Anhydride) | C9H15BO2Si | CID 1710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(三甲基硅烷)苯硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 4-(Trimethylsilyl)phenylboronic acid (----) Junsei Chemical Co.Ltd, [junsei.co.jp]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [Spectroscopic data (NMR, IR) for 4-Trimethylsilylphenylboronic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b095774#spectroscopic-data-nmr-ir-for-4-trimethylsilylphenylboronic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com